
Dodec-2-ene-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-2-ene-1,12-diol is an organic compound characterized by a twelve-carbon chain with a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and twelfth carbon atoms. This compound is a type of diol, which means it contains two hydroxyl groups. Diols are often used in various chemical reactions and have applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-2-ene-1,12-diol can be synthesized through the hydroxylation of dodec-2-ene. One common method involves the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically takes place in a solvent like pyridine, and the osmium tetroxide facilitates the addition of hydroxyl groups to the double bond, resulting in the formation of the diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) can also be employed for the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-2-ene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form dodecane-1,12-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: this compound can be oxidized to form dodec-2-ene-1,12-dial or dodec-2-ene-1,12-dioic acid.
Reduction: The reduction of the double bond results in dodecane-1,12-diol.
Substitution: Substitution reactions can yield compounds like dodec-2-ene-1,12-dichloride.
Wissenschaftliche Forschungsanwendungen
Dodec-2-ene-1,12-diol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and in the development of biochemical assays.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors for drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dodec-2-ene-1,12-diol exerts its effects depends on the specific reaction or application. In hydroxylation reactions, the compound acts as a substrate for the addition of hydroxyl groups, facilitated by catalysts like osmium tetroxide. The molecular targets and pathways involved in these reactions include the formation of metallocyclic intermediates and the subsequent cleavage of the double bond to form the diol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodec-1-ene-1,12-diol: Similar structure but with the double bond at the first carbon.
Dodec-3-ene-1,12-diol: Similar structure but with the double bond at the third carbon.
Dodecane-1,12-diol: Saturated version without the double bond.
Uniqueness
Dodec-2-ene-1,12-diol is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the double bond at the second carbon makes it more reactive in certain oxidation and reduction reactions compared to its saturated counterpart, dodecane-1,12-diol.
Eigenschaften
CAS-Nummer |
57078-05-4 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
dodec-2-ene-1,12-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7,9,13-14H,1-6,8,10-12H2 |
InChI-Schlüssel |
ZDNBKCNLPGUEPK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC=CCO)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


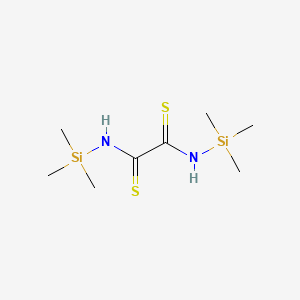
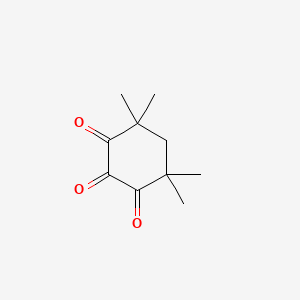

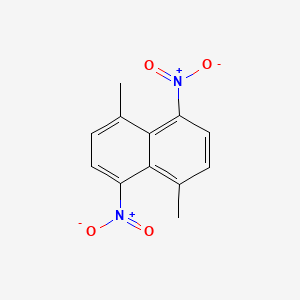
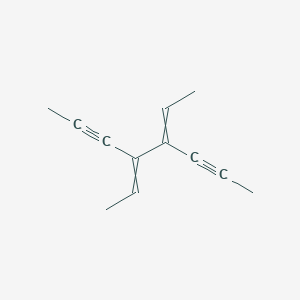
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
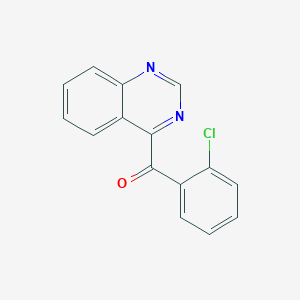
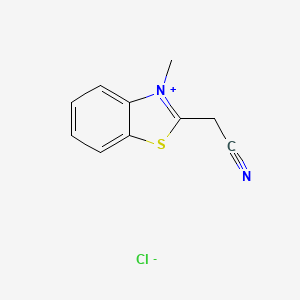

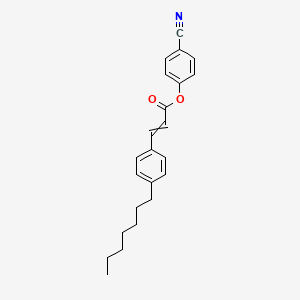


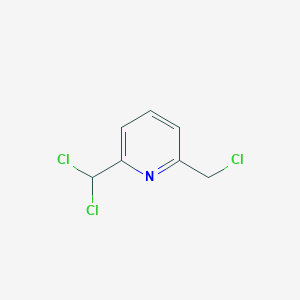
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
